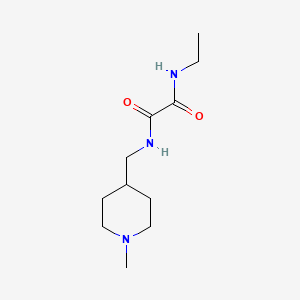
N-(5-nitrothiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-nitrothiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide” is a compound that has been studied for its potential inhibitory effects on SARS-CoV-2 main protease . It is part of a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives .
Synthesis Analysis
The compound was synthesized as part of a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives. The synthesis was based on the structural optimization principle of the SARS-CoV Mpro co-crystallized WR1 inhibitor .Molecular Structure Analysis
The molecular structure of this compound is based on the N-(5-nitrothiazol-2-yl)-carboxamido core, with additional functional groups attached. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Mécanisme D'action
Target of Action
Compounds with a similar thiazole ring structure have been found to target various proteins and enzymes, such asaldose reductase and Glycogen synthase kinase 3 (GSK3) . These targets play crucial roles in various biological processes, including glucose metabolism and signal transduction.
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of the compound with its targets could lead to changes in these biological processes.
Biochemical Pathways
For instance, GSK3 inhibitors can modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
Compounds with a similar thiazole ring structure have been reported to exhibit significant analgesic and anti-inflammatory activities . Additionally, GSK3 inhibitors have been shown to have antihyperalgesic effects and inhibit the growth of pancreatic cancer cells .
Orientations Futures
The compound shows promise as a potential inhibitor of SARS-CoV-2 main protease . Future research could focus on further optimizing the structure for increased potency, studying the mechanism of action in more detail, and assessing the safety and efficacy of the compound in preclinical and clinical studies.
Propriétés
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O4S/c18-17(19,20)11-4-1-3-10(7-11)9-23-6-2-5-12(15(23)26)14(25)22-16-21-8-13(29-16)24(27)28/h1-8H,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIFGXKVMUELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)

![5-amino-N-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2900031.png)

![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)
![2-[[2-(Benzenesulfonamido)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2900037.png)

![8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900040.png)



![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)
![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)